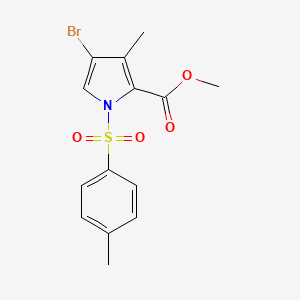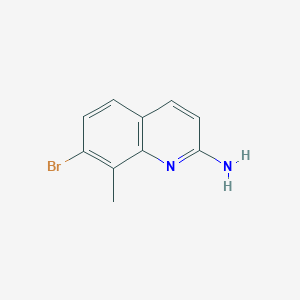
7-Bromo-8-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-methylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and an amine group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 8-methylquinolin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Another approach involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 8-methylquinolin-2-amine is reacted with a brominating agent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
7-Bromo-8-methylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and pH changes.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-methylquinolin-8-amine
- 8-Bromo-7-methylquinolin-2-amine
- 6-Bromo-8-methylquinolin-2-amine
Uniqueness
7-Bromo-8-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 8th position enhances its reactivity and potential for functionalization compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
7-bromo-8-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) |
InChI Key |
DSWOYGSTRCQKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


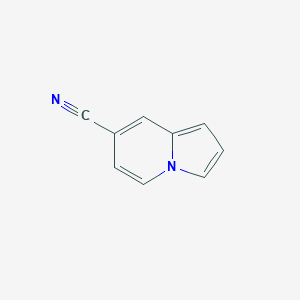
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
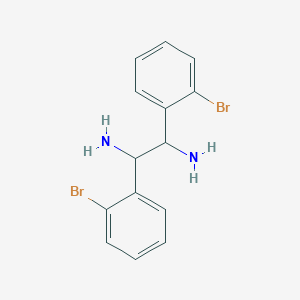
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
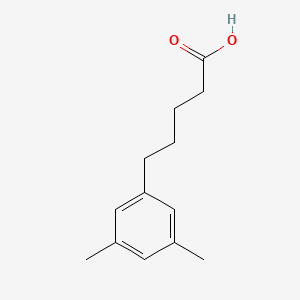

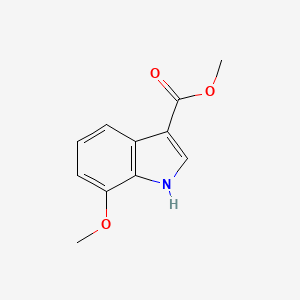

![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)

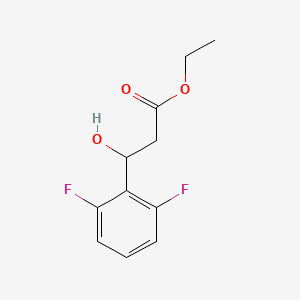
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)

